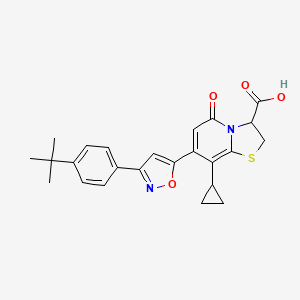
Antiviral agent 54
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 54 is a broad-spectrum and orally active antiviral compound. It has demonstrated significant antiviral activity against Zika virus (ZIKV), human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA). This compound is known to decrease the RNA and protein levels of these viruses, making it a promising candidate for antiviral therapies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 54 involves the preparation of 1-aryl-4-arylmethylpiperazine derivatives. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Arylation: The piperazine core is then subjected to arylation reactions to introduce the aryl and arylmethyl groups.
Purification: The final compound is purified using standard chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-quality this compound .
化学反应分析
Types of Reactions: Antiviral agent 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties .
科学研究应用
Antiviral agent 54 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: The compound is employed in research focused on understanding viral replication and inhibition mechanisms.
Medicine: this compound is being investigated for its potential use in treating viral infections, including Zika virus, human coronavirus OC43, and influenza A virus.
Industry: The compound is used in the development of antiviral drugs and therapeutic agents
作用机制
The mechanism of action of antiviral agent 54 involves the inhibition of viral RNA and protein synthesis. The compound targets specific viral enzymes and proteins, disrupting the viral replication cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host organism .
相似化合物的比较
Remdesivir: An antiviral nucleoside analog used to treat COVID-19.
Favipiravir: Another nucleoside analog with broad-spectrum antiviral activity.
Molnupiravir: A nucleoside analog approved for the treatment of COVID-19.
Comparison: Antiviral agent 54 is unique in its broad-spectrum activity against multiple viruses, including Zika virus, human coronavirus OC43, and influenza A virus. Unlike some other antiviral agents, it is orally active and has shown promising results in reducing viral RNA and protein levels. This makes it a valuable candidate for further development and clinical use .
属性
分子式 |
C23H37N7 |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
N,N,N'-trimethyl-N'-[2-[methyl-[2-[(4-pyridin-4-ylpiperazin-1-yl)methyl]pyridin-4-yl]amino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H37N7/c1-26(2)11-12-27(3)13-14-28(4)23-7-10-25-21(19-23)20-29-15-17-30(18-16-29)22-5-8-24-9-6-22/h5-10,19H,11-18,20H2,1-4H3 |
InChI 键 |
CXTANKBZCXEMHU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)CCN(C)C1=CC(=NC=C1)CN2CCN(CC2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
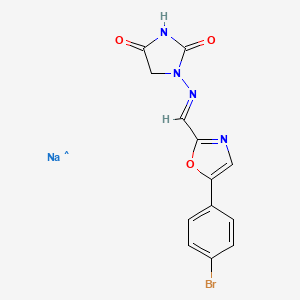
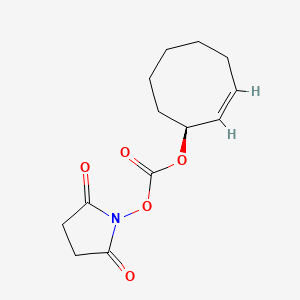
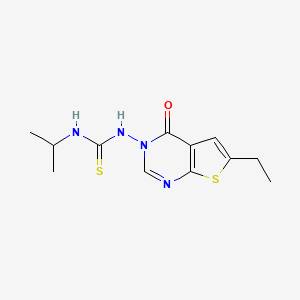

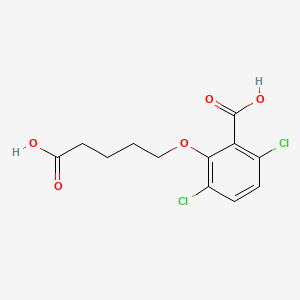
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
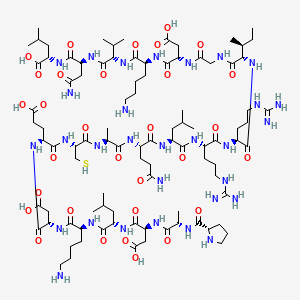
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
